molecular formula C5H6N2 B143674 3-Aminopyridine CAS No. 462-08-8

3-Aminopyridine

Cat. No.: B143674
CAS No.: 462-08-8
M. Wt: 94.11 g/mol
InChI Key: CUYKNJBYIJFRCU-UHFFFAOYSA-N
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Description

3-Aminopyridine, also known as pyridin-3-amine, is an organic compound with the molecular formula C5H6N2. It is a colorless solid that is soluble in water and various organic solvents. This compound is part of the aminopyridine family, which includes other isomers like 2-aminopyridine and 4-aminopyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the catalytic reduction of nitropyridine or the hydrolysis of cyanopyridine followed by Hofmann degradation .

Chemical Reactions Analysis

3-Aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Aminopyridine is part of the aminopyridine family, which includes:

Uniqueness: this compound is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. It is particularly noted for its role in synthesizing complex organic molecules and its applications in various fields .

Properties

IUPAC Name

pyridin-3-amine
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InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2
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InChI Key

CUYKNJBYIJFRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
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Related CAS

73074-20-1 (mono-hydrochloride)
Record name beta-Aminopyridine
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DSSTOX Substance ID

DTXSID9047461
Record name 3-Pyridinamine
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Molecular Weight

94.11 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor.
Record name 3-Pyridinamine
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Boiling Point

483.8 °F
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Flash Point

190.4 °F
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Vapor Pressure

0.43 [mmHg]
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CAS No.

462-08-8, 462-08-08
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Record name 3-pyridylamine
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Melting Point

147.2 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-aminopyridine riboside exert its antibacterial activity?

A1: this compound riboside specifically targets Haemophilus influenzae by interfering with its NAD utilization pathway. [] This pathway is essential for the bacterium's growth as it relies on exogenous NAD, nicotinamide mononucleotide, or nicotinamide riboside (V factor). [] this compound riboside blocks the uptake of nicotinamide riboside and inhibits bacterial growth even when other V factors are present. [] Inside the cell, it is further metabolized from its corresponding dinucleotide form and disrupts growth through an undetermined mechanism. []

Q2: What enzyme does this compound adenine dinucleotide (3-APAD) interact with in Haemophilus influenzae?

A2: 3-APAD is a substrate for NadR, an enzyme in H. influenzae involved in NAD biosynthesis. [] NadR catalyzes the resynthesis of 3-APAD from this compound riboside. [] Interestingly, 3-APAD itself inhibits the growth of H. influenzae by being converted into this compound mononucleotide by the bacterium's periplasmic nucleotide pyrophosphatase. []

Q3: How does this compound-2-carboxaldehyde thiosemicarbazone (Triapine) inhibit ribonucleotide reductase (RR)?

A3: Triapine targets the small subunits of human RR, either M2 or p53R2, by disrupting the iron-stabilized tyrosyl radical essential for enzyme activity. [, ] This interaction inhibits RR's ability to convert ribonucleotides to deoxyribonucleotides, ultimately impeding DNA synthesis and repair. [] Interestingly, the presence of iron in the reaction mixture can partially regenerate RR activity, suggesting a dynamic interplay between Triapine, iron, and the enzyme. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H6N2, and its molecular weight is 94.12 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?

A5: Various spectroscopic methods have been employed, including:

  • NMR spectroscopy (1H and 13C): Provides information about the structure and bonding environment of the compound. [, ]
  • FTIR spectroscopy: Reveals characteristic functional groups and bonding interactions. [, , , ]
  • UV-Vis spectroscopy: Useful for studying electronic transitions and complexation behavior. [, , , ]
  • Raman spectroscopy: Provides complementary information on vibrational modes and molecular conformation. []
  • Mass spectrometry: Used for molecular weight determination and identification. [, ]

Q6: How does the position of the amino group on the pyridine ring affect the biological activity?

A6: While this compound derivatives have shown promising antibacterial activity against H. influenzae, [] other isomers like 2-aminopyridine do not exhibit the same effect. [] This difference highlights the importance of the amino group's position on the pyridine ring for interacting with the target and exerting specific biological activity.

Q7: Does altering the substituent on the this compound moiety in cobaloxime complexes affect their photochromic properties?

A7: Yes, modifying the substituents on the this compound moiety significantly impacts the photochromic behavior of cobaloxime complexes. [] Different substituents influence the lifetime of the photochromic red species, likely due to changes in the cavity volume surrounding the central C–N bond of the salicylidene moiety within the crystal structure. []

Q8: What analytical techniques are used to quantify this compound and its analogs?

A8: Several analytical methods are employed, including:

  • High-performance liquid chromatography (HPLC): Allows for the separation and quantification of this compound and its analogs in various matrices. [, ]
  • UV spectrometry: Commonly used for detecting and quantifying this compound based on its absorbance properties. []
  • Mass spectrometry (MS): Coupled with HPLC (LC-MS), it provides sensitive and selective detection of this compound and related compounds. []

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